Chiral Center Impact: Steric and Electronic Differentiation from the R-Enantiomer
The (S)-enantiomer is the biologically relevant isomer and exhibits distinct receptor binding characteristics compared to the (R)-enantiomer. While direct binding affinity data for the 3-cyanophenylglycine enantiomers are not publicly available, the class of alpha-arylglycines is well-established for enantioselective biological activity. The (S)-configuration is critical for interaction with specific biological targets, such as glutamate receptors, a finding that classifies the (R)-enantiomer as a distinct, often inactive or differently active, chemical entity .
| Evidence Dimension | Stereochemical Configuration |
|---|---|
| Target Compound Data | (S)-enantiomer; biologically relevant configuration for glutamate receptor antagonism |
| Comparator Or Baseline | (R)-2-Amino-2-(3-cyanophenyl)acetic acid; distinct enantiomer with different biological profile |
| Quantified Difference | N/A (Qualitative differentiation based on stereospecificity) |
| Conditions | General principles of chiral drug action and alpha-arylglycine pharmacology |
Why This Matters
Using the incorrect enantiomer invalidates biological studies; procurement of the specified (S)-enantiomer is essential for reproducible and meaningful research outcomes.
